4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

Catalog No.
S1795374
CAS No.
37626-13-4
M.F
C7F12O2
M. Wt
344.0545384
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;...

CAS Number

37626-13-4

Product Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

IUPAC Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene

Molecular Formula

C7F12O2

Molecular Weight

344.0545384

InChI

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6

SMILES

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F

Synonyms

POLY[4,5-DIFLUORO-2,2-BIS(TRIFLUOROMETHYL)-1,3-DIOXOLE-CO-TETRAFLUOROETHYLENE];poly(4,5-difluoro-2,2-bis(cf3)-1,3-dioxole -co-tf;teflon af1600;teflon af2400;POLY(4,5-DIFLUORO-2,2-BIS(CF3)-1,3-DIOXO LE -CO-TFE), 87 MOLE % DIOXOLE;POLY(4,5-DIFLUORO-2,2

Optoelectronic Devices

AF 2400's exceptional optical clarity and low refractive index (n20/D 1.31) [1] make it a promising candidate for optoelectronic devices. Research suggests its potential use in:

  • Antireflection coatings: Due to its low refractive index, AF 2400 films can minimize light reflection on optical components, improving device efficiency [2].
  • Optical waveguides: The material's transparency allows light to transmit efficiently within the waveguide, facilitating research in areas like optical communication and sensing [2].

Further research is required to explore the full potential of AF 2400 in optimizing the performance of various optoelectronic devices.

Protective Coatings

The inherent chemical resistance and high glass transition temperature (Tg) of AF 2400 [3] make it suitable for research involving harsh environments. Here are some potential applications:

  • Chemical sensor protection: Coatings made from AF 2400 can shield delicate chemical sensors from corrosive environments, allowing for extended operation and reliable data collection [4].
  • Microfluidic device protection: Microfluidic devices used in biological and chemical research can benefit from AF 2400's protective layer, enhancing their durability and resistance to aggressive chemicals [4].

Research is ongoing to explore AF 2400's efficacy in protecting various research equipment and components from harsh chemical environments.

Note:

4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene is a complex organic compound characterized by its unique molecular structure that includes a dioxole ring and multiple fluorinated groups. The compound is identified by its CAS number 37697-64-6 and is notable for its potential applications in various fields, including materials science and chemical synthesis. The presence of fluorine atoms contributes to its chemical stability and unique physical properties, such as low surface energy and high thermal stability .

  • Flammability: Classified as a combustible solid (Class 11) [].
  • Toxicity: Information on specific toxicity is limited. However, fluorinated polymers can potentially degrade to toxic byproducts under extreme thermal conditions. It's recommended to handle the material with proper personal protective equipment like gloves, eye protection, and a dust mask [].
Typical of fluorinated organic compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Polymerization: When copolymerized with tetrafluoroethylene, it forms high-performance materials like Teflon AF®, known for their excellent chemical resistance and thermal stability .
  • Decomposition: Under extreme conditions (e.g., high temperatures), the compound may decompose to release toxic gases, necessitating careful handling during synthesis and application .

While specific biological activity data for 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene is limited, similar fluorinated compounds have been studied for their biological interactions. Generally, fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and the biological systems they interact with. Preliminary studies indicate that some derivatives may have harmful effects on skin and respiratory systems upon exposure .

The synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene typically involves:

  • Fluorination Reactions: Using fluorinating agents to introduce fluorine atoms into the dioxole structure.
  • Dioxole Formation: The dioxole ring can be formed through condensation reactions involving appropriate aldehydes or ketones with diols in the presence of acid catalysts.
  • Copolymerization: This method involves reacting tetrafluoroethylene with the dioxole compound under controlled conditions to produce copolymers with enhanced properties .

The applications of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene span several industries:

  • Coatings: Utilized in high-performance coatings due to its chemical resistance and low surface energy.
  • Electronics: Employed in the production of insulating materials for electronic devices.
  • Pharmaceuticals: Investigated for potential use in drug delivery systems due to its unique properties .

Interaction studies of this compound focus on its behavior in various environments and its reactivity with other chemicals. Research indicates that it can interact with strong acids and bases leading to potential degradation products. Moreover, studies on polymer blends containing this compound reveal enhanced mechanical properties compared to traditional polymers .

Several compounds share structural similarities with 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Properties
4,5-Difluoro-1,3-dioxoleContains two fluorine atoms on the dioxole ringLower thermal stability compared to the bis(trifluoromethyl) derivative
TetrafluoroethyleneSimple tetrafluorinated ethyleneWidely used in polymer production but lacks the complex dioxole structure
Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole)Polymerized form of the dioxole compoundExhibits superior mechanical properties and chemical resistance

The uniqueness of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene lies in its combination of multiple trifluoromethyl groups with a stable dioxole structure that enhances its performance in various applications compared to simpler fluorinated compounds.

Dates

Modify: 2024-04-14

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